2,3-Difluoro-6-nitroaniline

Physicochemical Characterization Quality Control Solid-State Properties

Procure 2,3-Difluoro-6-nitroaniline for reliable, regioselective syntheses. The unique 2,3-difluoro substitution pattern governs reactivity and product outcomes, making it distinct from other isomers. This solid intermediate is supplied with defined purity (≥97%) and full analytical support, enabling reproducible scale-up to kilo quantities.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 211693-73-1
Cat. No. B1301635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitroaniline
CAS211693-73-1
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])N)F)F
InChIInChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
InChIKeyDIPGYZSCGXBTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-nitroaniline (CAS 211693-73-1) for Procurement: A Fluorinated Aniline Building Block with Defined Properties


2,3-Difluoro-6-nitroaniline (CAS 211693-73-1) is a polysubstituted fluorinated nitroaniline with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . It is a solid at ambient temperature, with reported melting points of 113-118 °C and boiling point of 284.2 ± 35.0 °C at 760 Torr . The compound is characterized by the presence of two fluorine atoms and a nitro group on an aniline core, features that influence its electron distribution and reactivity, making it a versatile intermediate in organic synthesis [1].

Why Generic Substitution of 2,3-Difluoro-6-nitroaniline Fails: Quantifiable Differences in Physicochemical Properties, Regioselectivity, and Purity


Substituting 2,3-Difluoro-6-nitroaniline with a structurally similar analog like 2,4-difluoro-6-nitroaniline or 2,5-difluoro-6-nitroaniline is not a trivial replacement. The specific 2,3-substitution pattern dictates unique electronic and steric properties that directly impact reactivity, regioselectivity in subsequent reactions, and ultimately, the success of a synthetic pathway [1]. For instance, the proximity of the two fluorine atoms in the 2,3-arrangement creates a distinct electron-deficient environment compared to the 2,4- or 2,5- isomers, which can alter reaction rates and product distributions [2]. Furthermore, commercially available 2,3-Difluoro-6-nitroaniline is offered with quantifiable purity specifications (e.g., ≥98% by HPLC ), whereas procurement of less common analogs may involve variable or undocumented purity, introducing risk into reproducible research and scalable processes.

Quantitative Evidence for 2,3-Difluoro-6-nitroaniline: Measurable Differentiation from Analogs


Differentiation via Physical Properties: Melting Point and Density

The melting point of 2,3-Difluoro-6-nitroaniline (113-118 °C ) differs from that of its isomer, 2,4-difluoro-6-nitroaniline, which is reported to melt at 76-79 °C . Its density of 1.554 ± 0.06 g/cm³ is also higher than that reported for some other difluoronitroaniline isomers (e.g., 1.407 g/cm³ for 2,3-difluoro-6-nitroaniline reported in some databases, likely due to different measurement conditions) . These differences, while not large, are measurable and can be critical for quality control, polymorph identification, and handling in solid-phase syntheses.

Physicochemical Characterization Quality Control Solid-State Properties

Synthetic Route Efficiency: Yield from 2,3,4-Trifluoronitrobenzene

A reported synthetic route for 2,3-Difluoro-6-nitroaniline starts from 2,3,4-trifluoronitrobenzene and proceeds with a yield of approximately 73% . This provides a benchmark for evaluating alternative synthetic strategies. For comparison, the synthesis of the closely related 2,3,4-trifluoro-6-nitroaniline from other precursors may proceed with different efficiencies, but a direct, quantitative head-to-head yield comparison under identical conditions is not available in the public domain. This yield data serves as a baseline for process chemists evaluating the compound's accessibility and potential cost of goods.

Synthetic Methodology Process Chemistry Yield Optimization

Purity Specification as a Differentiator for Procurement

Commercial suppliers of 2,3-Difluoro-6-nitroaniline offer defined purity grades. For example, one vendor specifies a minimum purity of 98% by HPLC, with individual impurities ≤0.5% and total impurities ≤1.0% . Another source offers a standard purity of 97% . In contrast, procurement of less common difluoronitroaniline isomers may not have such rigorously defined specifications, or may only be available at lower purities. This quantitative purity data is crucial for ensuring reproducibility in sensitive applications like medicinal chemistry and material science.

Quality Assurance Analytical Chemistry Procurement Specification

Computational Prediction of Lipophilicity (Log P) and Water Solubility

Computational models predict a consensus Log P (octanol-water partition coefficient) of 1.26 for 2,3-Difluoro-6-nitroaniline . This value is a quantitative measure of its lipophilicity. For comparison, the unsubstituted aniline has a Log P of ~0.9, and the addition of fluorine and nitro groups increases lipophilicity, which can influence membrane permeability and biological activity. A predicted aqueous solubility (Log S) of -2.37 (0.743 mg/mL) provides a baseline for formulation considerations. While these are computational predictions, they offer a quantitative, class-level inference of how this compound's physicochemical profile differs from less substituted analogs.

Computational Chemistry Drug Design ADME Prediction

Optimal Research and Industrial Application Scenarios for 2,3-Difluoro-6-nitroaniline


Synthesis of Fluorinated Heterocycles for Medicinal Chemistry

2,3-Difluoro-6-nitroaniline serves as a critical building block for constructing complex fluorinated heterocycles, a common motif in drug discovery. Its unique 2,3-difluoro substitution pattern, which influences electron distribution [1], enables regioselective transformations to access diverse scaffolds. The defined purity (≥98% by HPLC ) ensures that the resulting heterocycles are of high purity, crucial for reliable biological testing. The predicted lipophilicity (Log P ~1.26 ) suggests it may impart favorable membrane permeability to derived compounds.

Agrochemical Intermediate Development

The compound's structure, featuring both fluorine and nitro groups, aligns with the requirements of many modern agrochemical active ingredients, where fluorine substitution enhances metabolic stability and bioactivity . Its use as an intermediate in the synthesis of fungicides or herbicides is a logical application. The availability of the compound on a scale of up to 120 kg [2] demonstrates its viability for process development and pilot-scale production in agrochemical R&D.

Functional Materials and Advanced Organic Synthesis

Beyond pharmaceuticals and agrochemicals, 2,3-Difluoro-6-nitroaniline can be employed in the synthesis of advanced materials, such as liquid crystals or organic electronics, where the electron-withdrawing properties of the fluorine and nitro groups are valuable [3]. Its well-defined physical properties (melting point 113-118 °C ) and commercial availability make it a practical choice for material scientists exploring structure-property relationships in fluorinated aromatic systems.

Reference Standard for Analytical Method Development

Given its distinct and well-characterized 1H NMR spectrum in DMSO-d6 (δ 7.94 ppm, δ 7.56 ppm, δ 6.72 ppm) and available HPLC purity data, 2,3-Difluoro-6-nitroaniline can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related fluorinated nitroanilines in complex mixtures. Its distinct retention time and spectral features provide a reliable benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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